molecular formula C13H9ClN2O B174389 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 134600-02-5

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B174389
CAS No.: 134600-02-5
M. Wt: 244.67 g/mol
InChI Key: QLPLXCVOLQXNHH-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methyl group, an oxo group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves the cyclization of a chalcone derivative with malononitrile. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
  • 6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
  • 6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Uniqueness

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPLXCVOLQXNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407590
Record name AC1NN2RN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134600-02-5
Record name AC1NN2RN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-CHLOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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